molecular formula C13H20ClNS B1379106 4-[(Benzylsulfanyl)methyl]piperidine hydrochloride CAS No. 1864014-30-1

4-[(Benzylsulfanyl)methyl]piperidine hydrochloride

Cat. No. B1379106
CAS RN: 1864014-30-1
M. Wt: 257.82 g/mol
InChI Key: CIDTXORUEAJUBB-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of 4-[(Benzylsulfanyl)methyl]piperidine hydrochloride, piperidin-4-one derivatives can be synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Another method involves the use of zinc/acetic acid for the reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones .

Scientific Research Applications

Drug Design and Synthesis

Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Anticancer Applications

Piperidine derivatives are being utilized in different ways as anticancer agents . For example, a series of new diphenyl (piperidine-4-yl) methanol derivatives showed high cytotoxic activity against various cell lines .

Antiviral Applications

Piperidine derivatives can also be used as antiviral agents . The specific mechanisms and effectiveness can vary depending on the specific derivative and virus .

Antimicrobial and Antifungal Applications

Some piperidine derivatives have shown outstanding antibacterial and antifungal activities . This makes them potential candidates for the development of new antimicrobial and antifungal drugs.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives are also being utilized as analgesic and anti-inflammatory agents . This is due to their ability to interact with various biological targets involved in pain and inflammation.

Antipsychotic Applications

Piperidine derivatives can be used as antipsychotic agents . They can potentially interact with various neurotransmitter systems in the brain, which can help in the treatment of various psychiatric disorders.

properties

IUPAC Name

4-(benzylsulfanylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NS.ClH/c1-2-4-12(5-3-1)10-15-11-13-6-8-14-9-7-13;/h1-5,13-14H,6-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDTXORUEAJUBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CSCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Benzylsulfanyl)methyl]piperidine hydrochloride

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